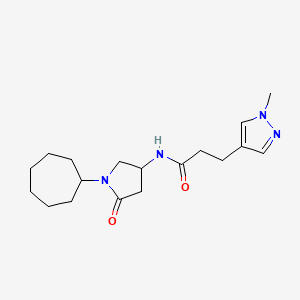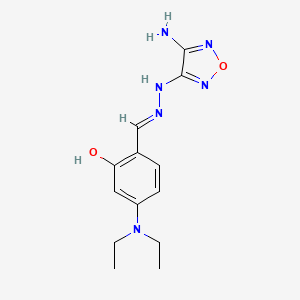
5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol is a chemical compound with potential applications in scientific research. It is a pyrimidinol derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol involves the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of certain kinases and phosphatases, proteins involved in cell signaling pathways. By inhibiting these enzymes and proteins, 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol can alter cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol are still being studied. It has been found to have antitumor and antimicrobial properties, suggesting that it may affect cancer cells and microorganisms. It has also been found to have neuroprotective properties, suggesting that it may protect neurons from damage. Additionally, it has been found to inhibit the activity of certain enzymes and proteins, suggesting that it may alter cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol in lab experiments include its potential applications in studying enzymes, proteins, cancer, infectious diseases, and neurological disorders. Its ability to inhibit certain enzymes and proteins also makes it a useful tool in understanding their functions. The limitations of using 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol in lab experiments include the need for further research to fully understand its biochemical and physiological effects. Additionally, its potential toxicity and side effects need to be studied further.
Orientations Futures
For research on 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol include studying its potential therapeutic applications in cancer, infectious diseases, and neurological disorders. Further research is also needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, research on its toxicity and side effects is needed to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol has been achieved using various methods. One method involves the reaction of 2,4-dichloro-5-heptyl-6-methylpyrimidine with morpholine followed by reduction with sodium borohydride. Another method involves the reaction of 2,4-dichloro-5-heptyl-6-methylpyrimidine with morpholine in the presence of palladium on carbon catalyst followed by reduction with hydrogen gas. Both methods have been successful in synthesizing 5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol.
Applications De Recherche Scientifique
5-heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol has potential applications in scientific research. It has been found to inhibit the activity of certain enzymes and proteins, making it useful in studying their functions. It has also been found to have antitumor and antimicrobial properties, making it useful in cancer and infectious disease research. Additionally, it has been found to have neuroprotective properties, making it useful in studying neurological disorders.
Propriétés
IUPAC Name |
5-heptyl-4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-3-4-5-6-7-8-14-13(2)17-16(18-15(14)20)19-9-11-21-12-10-19/h3-12H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEXTCFOSLOJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=C(N=C(NC1=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Heptyl-6-methyl-2-(4-morpholinyl)-4-pyrimidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(3-{[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazol-5-yl)methoxy]phenyl}ethanone](/img/structure/B6123652.png)
![1-(4-fluorobenzyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6123659.png)
![N'-[1-(4-hydroxyphenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B6123662.png)
![1-{[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B6123667.png)

![N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
![4-{5-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6123691.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6123699.png)

![5-allyl-6-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6123713.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6123721.png)
![{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid](/img/structure/B6123740.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6123775.png)